Copper(1+);furan
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Overview
Description
Copper(1+);furan is a compound that combines copper in its +1 oxidation state with furan, a heterocyclic organic compound Furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);furan can be synthesized through various methods. One common approach involves the use of copper salts as catalysts in the cycloaddition reactions of ketones with α,β-unsaturated carboxylic acids under ambient air . Another method includes the copper-catalyzed decarboxylative coupling of carboxylic acids to form carbon-carbon or carbon-heteroatom bonds . Additionally, copper-mediated oxidative cyclization reactions can be employed to synthesize substituted furans .
Industrial Production Methods
Industrial production of this compound typically involves the use of copper catalysts in large-scale reactors. The process may include the use of copper-exchanged zeolites or other copper-based catalysts to facilitate the transformation of furfural to furan . The reaction conditions are optimized to achieve high yields and selectivity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);furan undergoes various types of chemical reactions, including:
Oxidation: Copper-catalyzed oxidation of 1,3-butadiene to furan.
Reduction: Electrochemical reduction of furfural to furfuryl alcohol and 2-methyl furan using copper electrodes.
Substitution: Copper-catalyzed conjugate addition of furans to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper salts (e.g., copper(II) bromide), carboxylic acids, and α,β-unsaturated carbonyl compounds. Reaction conditions often involve ambient air, mild temperatures, and the presence of catalytic amounts of copper salts .
Major Products
Major products formed from these reactions include furfuryl alcohol, 2-methyl furan, and various substituted furans .
Scientific Research Applications
Copper(1+);furan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Copper(1+);furan involves its ability to facilitate electron transfer and catalyze various chemical reactions. In the electroreduction of furfural, copper electrodes enable the proton-electron coupled transfer and electrocatalytic hydrogenation, leading to the formation of furfuryl alcohol and 2-methyl furan . The presence of copper species and Brønsted acid sites in the catalyst plays a crucial role in determining the reaction pathway and product selectivity .
Comparison with Similar Compounds
Copper(1+);furan can be compared with other copper-containing compounds and furan derivatives:
Copper(II) bromide: Used as a catalyst in the conjugate addition of furans to α,β-unsaturated carbonyl compounds.
Copper(II) complexes of furan-containing ligands: Investigated for their potential use in cancer therapy.
Furfural and 5-hydroxymethylfurfural (5-HMF): Biomass-derived platform chemicals used in the production of biofuels and value-added chemicals.
This compound is unique due to its specific combination of copper in the +1 oxidation state and furan, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
376576-13-5 |
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Molecular Formula |
C4H4CuO+ |
Molecular Weight |
131.62 g/mol |
IUPAC Name |
copper(1+);furan |
InChI |
InChI=1S/C4H4O.Cu/c1-2-4-5-3-1;/h1-4H;/q;+1 |
InChI Key |
BZNNCTZJUGOQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1.[Cu+] |
Origin of Product |
United States |
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